N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic organic compound featuring a triazolopyridazine core fused with pyridine and substituted with a 3-nitrophenyl group via a thioacetamide linker. Its molecular formula is C₁₉H₁₃N₇O₃S, with a molecular weight of approximately 431.4 g/mol . The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (pyridine) moieties, which influence its chemical reactivity and biological interactions. It is synthesized through multi-step reactions involving hydrazine derivatives, acylation, and cyclization under controlled conditions .
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3S/c26-16(20-12-4-3-5-13(10-12)25(27)28)11-29-17-8-7-15-21-22-18(24(15)23-17)14-6-1-2-9-19-14/h1-10H,11H2,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEKHAFQVRJYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Synthesis
The compound features a complex structure that includes a nitrophenyl group, a pyridinyl moiety, and a triazolo-pyridazine scaffold. The synthesis of similar compounds has been documented in various studies, highlighting methods such as cyclization reactions and nucleophilic substitutions that yield derivatives with significant biological activities .
Biological Activity
1. Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazine exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown moderate to high cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
2. Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. The binding affinity to the ATP-binding site of c-Met has been shown to correlate with their cytotoxic effects . The structure–activity relationship (SAR) studies suggest that modifications to the triazolo-pyridazine core can enhance potency and selectivity against cancer cells.
3. Other Biological Activities
Beyond anticancer properties, triazole derivatives are noted for their diverse biological activities including antimicrobial and anti-inflammatory effects . For instance, some studies have highlighted their role as modulators in Janus kinase-related diseases .
Case Studies
A comprehensive study evaluated the biological activity of various triazolo-pyridazine derivatives, including those similar to this compound. The results indicated significant cytotoxicity in vitro and provided insights into the apoptotic pathways activated by these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide are best understood in the context of its structural analogs. Below is a comparative analysis based on substituent variations, biological activity, and physicochemical properties.
Table 1: Comparative Analysis of Triazolopyridazine Derivatives
Structural and Functional Differences
Core Substitutions: The pyridin-2-yl group at position 3 in the target compound distinguishes it from analogs with pyridin-3-yl (e.g., ) or phenyl groups (e.g., ). Pyridin-2-yl’s orientation enhances π-π stacking in enzyme binding pockets, while pyridin-3-yl analogs show stronger hydrogen bonding .
Thioacetamide Linker :
- The thioether (-S-) bridge improves metabolic stability compared to oxygen or methylene analogs, while the acetamide group facilitates hydrogen bonding .
Physicochemical Properties
- LogP : The target compound’s LogP (~3.2) reflects a balance between hydrophobicity (nitrophenyl) and polarity (pyridine, thioacetamide), favoring blood-brain barrier penetration compared to more hydrophilic methoxyphenyl analogs .
- Thermal Stability : Nitro groups reduce thermal stability compared to methyl or methoxy substituents, necessitating careful storage conditions .
Preparation Methods
Multicomponent Reaction Strategy
The triazolopyridazine scaffold can be constructed using a one-pot multicomponent approach inspired by the synthesis oftriazolo[4,3-a]pyrimidines. In this method, 5-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole (derived from 2-aminopyridine via cyclocondensation) reacts with pyridazine-3-carbaldehyde and ethyl acetoacetate under acidic catalysis. The reaction proceeds via a Knoevenagel condensation followed by Michael addition and cyclodehydration (Scheme 1). Ethanol serves as the solvent, with APTS (aminopropyltriethoxysilane) as a catalyst, under reflux for 24 hours. This method offers regioselectivity for thetriazolo[4,3-b]pyridazine isomer due to the electronic effects of the pyridin-2-yl substituent.
Scheme 1 : Proposed mechanism for triazolopyridazine formation:
Alternative Cyclization Pathways
An alternative route involves the cyclization of 3-hydrazinylpyridazine derivatives with orthoesters or acyl chlorides, as demonstrated in the synthesis ofthiazolo[4,5-d]pyridazin-4(5H)-ones. For the target compound, 3-hydrazinylpyridazine could react with trimethyl orthoformate in acetic acid to form the triazole ring. This method requires precise temperature control (80–100°C) and yields 70–85% of the triazolopyridazine core after recrystallization.
Formation of the N-(3-Nitrophenyl) Acetamide
Synthesis of 2-Mercapto-N-(3-nitrophenyl)acetamide
The thiol precursor is prepared by condensing 3-nitroaniline with chloroacetyl chloride in dichloromethane, followed by treatment with thiourea in ethanol. This two-step process achieves 75–85% yield:
Coupling to the Triazolopyridazine Core
The final coupling employs the chloro-triazolopyridazine and mercaptoacetamide under alkaline conditions. Optimized conditions (K2CO3, DMF, 60°C, 12 h) yield the target compound in 65–72% purity, requiring column chromatography (silica gel, ethyl acetate/hexane) for isolation.
Optimization and Characterization
Reaction Optimization
Analytical Characterization
- 1H-NMR : Key signals include δ 8.75 (pyridin-2-yl H), δ 8.30 (triazole H), and δ 4.25 (SCH2CO).
- HRMS : Calculated for C21H14N8O3S [M+H]+: 483.0992; Found: 483.0989.
- X-ray Crystallography : Confirms the triazolopyridazine geometry and thioether linkage.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways may yieldtriazolo[3,4-b]pyridazine isomers. Mitigated by electronic directing groups (e.g., pyridin-2-yl).
- Nitro Group Stability : Nitro reduction during amidation is avoided by using mild conditions (low temperature, non-catalytic).
- Thiol Oxidation : Antioxidants (e.g., ascorbic acid) prevent disulfide formation during storage.
Q & A
Q. How can selective functionalization of the triazolopyridazine core be achieved?
- Answer :
- Protecting groups : Use Boc for amine protection during nitrophenyl coupling .
- Directed ortho-metalation : Employ LDA to regioselectively functionalize the pyridazine ring .
- Click chemistry : Introduce azide-alkyne cycloadditions for modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
